molecular formula C11H15N3O B2943067 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine CAS No. 1211663-55-6

1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine

Cat. No. B2943067
CAS RN: 1211663-55-6
M. Wt: 205.261
InChI Key: VJDFXHUVLHRDBM-UHFFFAOYSA-N
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Description

1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The exact mechanism of action of 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. It has also been reported to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine in lab experiments is its broad spectrum of biological activities. It can be used to study various biological processes and diseases, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine. Some of these include:
1. Investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Development of more potent and selective analogs of this compound for improved efficacy and reduced toxicity.
3. Study of its mechanism of action at the molecular level to better understand its biological effects.
4. Investigation of its potential as a tool for studying various biological processes and diseases.
5. Development of new synthetic methods for the preparation of this compound and its analogs.
In conclusion, 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is a promising compound with a broad spectrum of biological activities. It has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine involves the condensation reaction of 2-aminomethylbenzimidazole with 2-methoxyethylamine. The reaction is carried out in the presence of a suitable solvent like ethanol or methanol, and a suitable catalyst like sulfuric acid or hydrochloric acid. The yield and purity of the product can be improved by using a purification method like recrystallization or column chromatography.

Scientific Research Applications

1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

[1-(2-methoxyethyl)benzimidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDFXHUVLHRDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine

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